molecular formula C17H21Cl2NO B4403574 N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride

Cat. No.: B4403574
M. Wt: 326.3 g/mol
InChI Key: DFGIXMZBTJSXQG-UHFFFAOYSA-N
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Description

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexanamine core linked to a furan ring substituted with a 3-chlorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 3-chlorophenyl group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 3-chlorophenyl group.

    Attachment of cyclohexanamine: The final step involves the nucleophilic substitution reaction where the furan derivative is reacted with cyclohexanamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(3-bromophenyl)-2-furyl]methyl}cyclohexanamine hydrochloride
  • N-{[5-(3-fluorophenyl)-2-furyl]methyl}cyclohexanamine hydrochloride
  • N-{[5-(3-methylphenyl)-2-furyl]methyl}cyclohexanamine hydrochloride

Uniqueness

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.ClH/c18-14-6-4-5-13(11-14)17-10-9-16(20-17)12-19-15-7-2-1-3-8-15;/h4-6,9-11,15,19H,1-3,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGIXMZBTJSXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(O2)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride
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N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride
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N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride
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N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride
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N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride
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N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride

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